molecular formula C28H22N2O5 B14954595 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14954595
M. Wt: 466.5 g/mol
InChI Key: WIBNXVLKGMDJKY-LCUIJRPUSA-N
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Description

“3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-(4-METHYLBENZOYL)-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that features a combination of various functional groups, including hydroxyl, oxazole, benzoyl, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-(4-METHYLBENZOYL)-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the benzoyl and phenoxyphenyl groups. The final step often involves the formation of the pyrrol-2-one ring under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl group would yield a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-(4-METHYLBENZOYL)-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-(4-METHYLBENZOYL)-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-(4-METHYLBENZOYL)-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of “3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-(4-METHYLBENZOYL)-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H22N2O5

Molecular Weight

466.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H22N2O5/c1-17-11-13-19(14-12-17)26(31)24-25(30(28(33)27(24)32)23-15-18(2)35-29-23)20-7-6-10-22(16-20)34-21-8-4-3-5-9-21/h3-16,25,31H,1-2H3/b26-24-

InChI Key

WIBNXVLKGMDJKY-LCUIJRPUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)OC5=CC=CC=C5)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)OC5=CC=CC=C5)O

Origin of Product

United States

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